Tetrahydrofuran-3-ylacetyl chloride
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Overview
Description
Tetrahydrofuran-3-ylacetyl chloride is an organic compound with the molecular formula C6H9ClO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is used primarily in research and development, particularly in the synthesis of various organic molecules.
Scientific Research Applications
Tetrahydrofuran-3-ylacetyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-3-ylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The process can be summarized as follows:
Reactants: Tetrahydrofuran and acetyl chloride.
Catalyst: Anhydrous aluminum chloride or another Lewis acid.
Conditions: Anhydrous environment, typically at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-3-ylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tetrahydrofuran-3-ylacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to tetrahydrofuran-3-ylacetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids like aluminum chloride.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis.
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-ylacetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-ylacetyl chloride: Similar structure but with the acyl chloride group at the 2-position.
Furan-3-ylacetyl chloride: Contains a furan ring instead of a tetrahydrofuran ring.
Tetrahydrofuran-3-ylacetic acid: The hydrolyzed form of tetrahydrofuran-3-ylacetyl chloride.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both an acyl chloride group and a tetrahydrofuran ring. This combination allows for versatile applications in organic synthesis and research.
Properties
IUPAC Name |
2-(oxolan-3-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMRVSWUCYNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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